Dodecanedihydrazide can act as a precursor for the synthesis of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds often possess diverse biological activities, making them valuable in drug discovery and material science research. For example, a study published in the journal Synthetic Communications demonstrated the use of dodecane dihydrazide as a building block for synthesizing new heterocycles with potential antioxidant and antitumor activities [].
The presence of both hydrazide functional groups and a long aliphatic chain in dodecane dihydrazide suggests potential applications in material science. Studies have explored the use of similar compounds in the production of aerogels, which are low-density, highly porous materials with unique properties. For instance, research published in the journal Aerogels I: Preparation, Properties and Applications investigated the use of a related dihydrazide in the synthesis of boron carbide aerogels, highlighting their potential as gas filters and membranes [].
Limited research suggests potential applications of dodecane dihydrazide in other scientific fields, such as:
Dodecanedihydrazide, also known as dodecanedioic dihydrazide, is an organic compound with the molecular formula C₁₂H₂₆N₄O₂. It is a white crystalline solid that is primarily used in various chemical applications due to its unique properties. The compound features two hydrazide functional groups attached to a dodecanedioic acid backbone, which contributes to its reactivity and versatility in synthesis.
Research indicates that dodecanedihydrazide exhibits biological activity, particularly in the following areas:
Dodecanedihydrazide can be synthesized through various methods:
Dodecanedihydrazide's long carbon chain enhances its hydrophobic properties compared to shorter-chain hydrazides. This feature makes it particularly effective in applications requiring water resistance and durability, setting it apart from its counterparts.
Studies on dodecanedihydrazide's interactions reveal its potential as a chelating agent for metal ions. This property is particularly valuable in applications such as:
Dodecanedihydrazide is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as dodecanedihydrazide, with the Chemical Abstracts Service registry number 4080-98-2. The compound possesses the molecular formula C₁₂H₂₆N₄O₂ and exhibits a molecular weight of 258.366 grams per mole. Alternative nomenclature designations include 1,12-dodecanedioyl dihydrazide, dodecanedioic dihydrazide, and dodecanediohydrazide.
The International Chemical Identifier key for this compound is GRGBENNNGZARRZ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The compound is catalogued under various chemical databases with consistent structural identifiers, including the PubChem Compound Identifier 20013.
Within chemical classification systems, dodecanedihydrazide belongs to the broader category of aliphatic dihydrazides, characterized by the presence of two hydrazide functional groups (-CONHNH₂) connected through a linear alkyl chain. The European Community number 609-868-0 provides additional regulatory identification for commercial and research applications.
Chemical Identifier | Value |
---|---|
Chemical Abstracts Service Number | 4080-98-2 |
Molecular Formula | C₁₂H₂₆N₄O₂ |
Molecular Weight | 258.366 g/mol |
International Chemical Identifier Key | GRGBENNNGZARRZ-UHFFFAOYSA-N |
PubChem Compound Identifier | 20013 |
European Community Number | 609-868-0 |
The development of dodecanedihydrazide synthesis methodologies has evolved significantly since the early investigations into hydrazide chemistry. Traditional preparation methods involved the direct reaction between dodecanedioic acid and hydrazine hydrate under elevated temperature conditions. These initial approaches required extensive reaction times and often resulted in moderate yields due to competing side reactions and thermodynamic limitations.
A significant advancement in synthesis methodology emerged through Chinese patent CN103408454A, published in 2013, which disclosed an improved preparation method for hydrazide compounds including dodecanedihydrazide. This innovation involved a reactive distillation process where esters and hydrazine hydrate are subjected to controlled fractionation conditions. The method achieves yields exceeding 90% while eliminating waste products and reducing safety risks associated with large-scale hydrazine handling.
Contemporary synthesis approaches utilize a two-step acylation and amination process, as documented in recent research publications. The synthetic route involves initial conversion of dodecanedioic acid to the corresponding diacyl chloride, followed by reaction with hydrazine derivatives under controlled conditions. Orthogonal experimental design has been employed to optimize reaction parameters, including molar ratios, reaction temperatures, and reaction times.
The evolution of synthesis methodologies has demonstrated significant improvements in efficiency and safety. Modern approaches achieve yields ranging from 33.3% to 51.9% depending on specific reaction conditions, with optimized processes utilizing molar ratios of 5:2 to 9:4 (acid derivative to hydrazine), reaction temperatures of 40-50°C, and reaction times of 4-6 hours.
Dodecanedihydrazide exhibits a linear molecular structure consisting of a twelve-carbon aliphatic chain with terminal hydrazide functional groups. The Simplified Molecular Input Line Entry System representation is C(CCCCCC(=O)NN)CCCCC(=O)NN, illustrating the symmetrical arrangement of hydrazide moieties connected through the dodecanyl backbone.
Physical characterization reveals dodecanedihydrazide as a white to almost white crystalline powder with a melting point range of 186.0-191.0°C. Alternative sources report a melting point of 190°C, indicating consistency in thermal properties across different preparation methods. The compound demonstrates limited solubility in water but exhibits good solubility in polar organic solvents such as ethanol and methanol.
Spectroscopic analysis confirms the molecular structure through characteristic absorption patterns. Fourier Transform Infrared spectroscopy reveals distinct carbonyl stretching vibrations corresponding to the amide functionality, while Nuclear Magnetic Resonance spectroscopy demonstrates the expected aliphatic carbon chain signals and hydrazide proton resonances.
The compound exists as a stable solid under ambient conditions, with recommended storage at room temperature in an inert atmosphere to prevent oxidative degradation. Density measurements indicate a value of approximately 1.050±0.06 g/cm³, consistent with similar aliphatic hydrazide compounds.
Physical Property | Value | Source |
---|---|---|
Melting Point | 186.0-191.0°C | |
Alternative Melting Point | 190°C | |
Density | 1.050±0.06 g/cm³ | |
Appearance | White to almost white crystalline powder | |
Predicted Boiling Point | 519.3±23.0°C |
Dodecanedihydrazide demonstrates exceptional versatility across multiple research domains, establishing its significance as a multifunctional chemical intermediate. In polymer chemistry, the compound serves as a crosslinking agent for polyurethane and epoxy resin systems, where it enhances thermal stability and mechanical strength characteristics. The dual hydrazide functionality enables formation of robust intermolecular bonds that improve the performance properties of resulting polymeric materials.
Research investigations have revealed promising biological activities, including antioxidant and antitumor properties. The compound exhibits dose-dependent antioxidant activity when tested against 1,1-diphenyl-2-picrylhydrazyl radicals, suggesting potential applications in combating oxidative stress-related conditions. In vitro studies demonstrate significant antitumor effects against various cancer cell lines, with mechanisms involving apoptosis induction through caspase pathway activation.
The compound functions as an effective nucleating agent for biodegradable polymers, particularly poly(L-lactic acid). Incorporation of dodecanedihydrazide derivatives significantly reduces crystallization half-times from 45 seconds to approximately 22.9 seconds, enhancing the mechanical properties and processing characteristics of biodegradable plastic materials.
Industrial applications encompass the production of specialty chemicals, flame retardant finishes for textiles, and surface modification processes. The compound's ability to form stable complexes with various molecules through hydrogen bonding and coordination interactions enables its utilization in drug delivery systems and advanced material functionalization.
Application Domain | Specific Use | Performance Enhancement |
---|---|---|
Polymer Chemistry | Crosslinking agent for polyurethane/epoxy resins | Enhanced thermal stability and mechanical strength |
Biomedical Research | Antioxidant and antitumor applications | Dose-dependent radical scavenging and cancer cell inhibition |
Materials Science | Nucleating agent for biodegradable polymers | Reduced crystallization time by >50% |
Textile Industry | Flame retardant finish component | Improved fire resistance properties |
Chemical Synthesis | Precursor for heterocyclic compounds | Versatile building block for drug discovery |